2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of ethoxyphenyl and thiazolopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with phenyl and ethoxyphenyl groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyaniline, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine core can engage in π-π stacking interactions, while the ethoxyphenyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share a similar core structure and are also used in organic electronics and medicinal chemistry.
Pyridine-based compounds: These compounds have similar electronic properties and can be used in similar applications.
Uniqueness
What sets 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide apart is its unique combination of functional groups, which allows for a diverse range of interactions and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a versatile and valuable compound for scientific research .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-18-11-5-15(6-12-18)14-20(26)24-17-9-7-16(8-10-17)21-25-19-4-3-13-23-22(19)28-21/h3-13H,2,14H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYDWZZKONLGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.